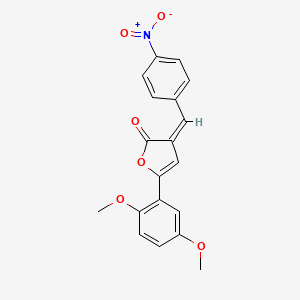

![molecular formula C20H13NOS2 B4978715 6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B4978715.png)

6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Heterocyclic compounds, especially those containing thiazepine rings, are of significant interest due to their diverse chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The synthesis and analysis of these compounds can provide insights into their structure-activity relationships, aiding in the development of new materials and drugs.

Synthesis Analysis

The synthesis of thienyl-substituted benzothiazepines typically involves cyclization reactions and the use of specific reagents to introduce the thienyl group. A study by Letois et al. (1992) describes the synthesis of trans-thienyl-3-ethoxycarbonyl-2,3-dihydro[1,5]benzothiazepin-4(5H)-ones, which could be related to the synthesis pathway of the compound , highlighting the importance of cyclization reactions and the role of triethylamine hydrochloride in the synthesis process (Letois, Lancelot, Saturnino, Robba, & Caprariis, 1992).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's chemical behavior and potential interactions. Techniques such as X-ray crystallography, NMR, and mass spectrometry are commonly used to elucidate the structure of complex molecules. For instance, Naveen et al. (2019) conducted a detailed structural analysis of a benzodiazepine derivative, which could provide insights into methods for analyzing the structure of 6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol (Naveen, Kumara, Al-Maqtari, Urs, Jamalis, Reddy, Lingegowda, & Lokanath, 2019).

Chemical Reactions and Properties

The chemical reactivity of heterocyclic compounds like 6-(2-thienyl)-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol involves various reactions such as nucleophilic substitutions, electrophilic additions, and ring-closure mechanisms. A study by Chimirri et al. (1998) on benzodiazepine derivatives highlights the potential chemical reactions and properties, including interactions with receptors and biological systems, which may provide a foundation for understanding the chemical behavior of thiazepin derivatives (Chimirri, De Sarro, De Sarro, Gitto, Quartarone, Zappalà, Constanti, & Libri, 1998).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that this compound is an electron-rich unit used in the synthesis of low band gap polymers for organic photovoltaics .

Mode of Action

The compound interacts with its targets by enhancing the Intramolecular Charge Transfer (ICT) effect between the electron-rich group and the electron-deficient group. This interaction results in improved π-electron delocalization, a lower band gap, and increased light-harvesting ability of the organic photovoltaics .

Biochemical Pathways

The compound affects the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a lower band gap. This change in energy levels can affect the absorption spectrum of the organic photovoltaic device, allowing it to absorb light up to certain wavelengths .

Result of Action

The result of the compound’s action is the production of low band gap polymers that have increased light-harvesting ability. These polymers can absorb light up to certain wavelengths, making them useful in the production of organic photovoltaic devices .

Propriétés

IUPAC Name |

11-thiophen-2-yl-5,11-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NOS2/c22-19-13-7-2-1-6-12(13)18-17(19)20(16-10-5-11-23-16)24-15-9-4-3-8-14(15)21-18/h1-11,20-21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQKUEXFFGOHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C(SC4=CC=CC=C4N3)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-5-{[methyl(1H-pyrazol-5-ylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4978636.png)

![7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4978644.png)

![1-cyclohexyl-2-[(6-nitro-1,3-benzodioxol-5-yl)methyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4978656.png)

![5-{[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]methyl}-2-furoic acid](/img/structure/B4978664.png)

![N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4978668.png)

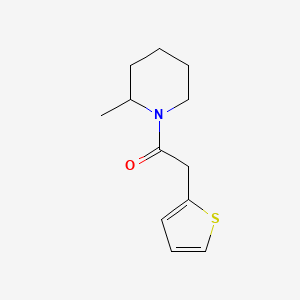

![4-benzyl-1-[(5-nitro-2-thienyl)methyl]piperidine](/img/structure/B4978671.png)

![(2R*,6S*)-4-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B4978683.png)

![methyl 4-[4-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methyl-1,3-oxazol-2-yl]benzoate](/img/structure/B4978695.png)

![2-[(4-acetylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B4978703.png)

![N-{[4-(ethoxycarbonyl)-2,5-dimethyl-3-furyl]methyl}glycine](/img/structure/B4978718.png)

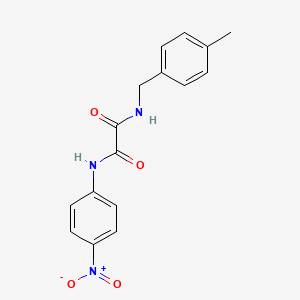

![ethyl 4-[({2-[3-(4-methoxyphenyl)propanoyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4978731.png)